Cas no 2138093-66-8 (1-(3-methylcyclobutyl)methyl-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine)
1-(3-Metilciclobutil)metil-3-(4-metilpiridin-2-il)-1H-pirazol-5-ammina è un composto eterociclico complesso che combina un nucleo pirazolico con un gruppo amminico e una struttura piridinica metilata. La sua architettura molecolare unica, caratterizzata dal gruppo 3-metilciclobutilmetile e dal sostituente 4-metilpiridin-2-ile, conferisce proprietà chimiche distintive, tra cui una buona stabilità e reattività selettiva. Questo composto è particolarmente rilevante nella sintesi di intermedi farmaceutici, grazie alla sua capacità di modulare interazioni molecolari specifiche. La presenza del gruppo amminico in posizione 5 del pirazolo ne favorisce l'utilizzo in reazioni di funzionalizzazione, rendendolo adatto per applicazioni nella ricerca di nuovi principi attivi. La sua struttura bilanciata offre un potenziale equilibrio tra lipofilia e solubilità, utile in contesti di drug design.
2138093-66-8 structure
Product Name:1-(3-methylcyclobutyl)methyl-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine
Numero CAS:2138093-66-8
MF:C15H20N4
MW:256.346102714539
CID:5973920
PubChem ID:165848081
Update Time:2025-07-24
1-(3-methylcyclobutyl)methyl-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3-methylcyclobutyl)methyl-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine
- 1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine
- 2138093-66-8
- EN300-1179472
-
- Inchi: 1S/C15H20N4/c1-10-3-4-17-13(7-10)14-8-15(16)19(18-14)9-12-5-11(2)6-12/h3-4,7-8,11-12H,5-6,9,16H2,1-2H3
- Chiave InChI: PCFWQALWJMAMBS-UHFFFAOYSA-N
- Sorrisi: N1(C(=CC(C2C=C(C)C=CN=2)=N1)N)CC1CC(C)C1
Proprietà calcolate
- Massa esatta: 256.16879665g/mol
- Massa monoisotopica: 256.16879665g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 303
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 56.7Ų
1-(3-methylcyclobutyl)methyl-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1179472-0.05g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 0.05g |
$948.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-0.1g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 0.1g |
$993.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-0.25g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 0.25g |
$1038.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-0.5g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 0.5g |
$1084.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-1.0g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 1g |
$1129.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-2.5g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 2.5g |
$2211.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-5.0g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 5g |
$3273.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-10.0g |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 10g |
$4852.0 | 2023-05-27 | ||
| Enamine | EN300-1179472-50mg |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 50mg |
$948.0 | 2023-10-03 | ||
| Enamine | EN300-1179472-100mg |
1-[(3-methylcyclobutyl)methyl]-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
2138093-66-8 | 100mg |
$993.0 | 2023-10-03 |
1-(3-methylcyclobutyl)methyl-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine Letteratura correlata
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
2138093-66-8 (1-(3-methylcyclobutyl)methyl-3-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti